molecular formula C23H22N2O4S B2959831 (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 354557-18-9

(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2959831
CAS No.: 354557-18-9
M. Wt: 422.5
InChI Key: RCQZVRSRGCHSKE-LDADJPATSA-N
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Description

The compound (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core structure. This molecule incorporates a 5-methylfuran-2-yl substituent at the C2 position, a p-tolyl group at C5, and an ethyl carboxylate moiety at C4. Its synthesis typically involves cyclocondensation reactions of thiouracil derivatives with aldehydes, followed by functionalization of the thiazole ring . Its crystalline structure has been studied via X-ray diffraction, revealing puckered pyrimidine rings and intermolecular hydrogen bonding patterns that influence stability and solubility .

Properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-5-28-22(27)19-15(4)24-23-25(20(19)16-9-6-13(2)7-10-16)21(26)18(30-23)12-17-11-8-14(3)29-17/h6-12,20H,5H2,1-4H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQZVRSRGCHSKE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=C(O4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. Thiazolo[3,2-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic effects, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.

Chemical Structure

The structure of the compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a thiazolo-pyrimidine core, which is essential for its biological activity.

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated that derivatives of thiazolo[3,2-a]pyrimidines possess moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundActivity AgainstMIC (µg/mL)
5aS. aureus32
5bE. coli64

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably:

  • Cytotoxicity assays revealed that thiazolo[3,2-a]pyrimidine derivatives exhibited significant cytotoxicity against the M-HeLa cervical cancer cell line, showing IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference Drug IC50 (µM)
M-HeLa10Sorafenib (20)
MCF-715Doxorubicin (25)

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Acetylcholinesterase (AChE) Inhibition : The compound showed promising AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • DNA Topoisomerase Inhibition : It has been reported that thiazolo[3,2-a]pyrimidines can inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription .

Case Studies

  • Study on Antimicrobial Properties : A recent study synthesized several thiazolo[3,2-a]pyrimidines and evaluated their antimicrobial activities. The results indicated that modifications to the side chains significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of these compounds on various cancer cell lines. The study highlighted that specific substitutions on the thiazolo-pyrimidine scaffold led to increased selectivity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Position) Key Properties/Findings References
(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-Me-furan (C2), p-tolyl (C5), ethyl carboxylate (C6) Moderate solubility in polar solvents; intramolecular charge transfer enhances UV absorption.
Ethyl 7-methyl-2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 1-Me-pyrrole (C2), phenyl (C5) Enhanced π-π stacking due to phenyl group; higher thermal stability (Tm = 165°C).
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-F-benzylidene (C2), phenyl (C5) Fluorine substitution increases electronegativity, improving membrane permeability.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Cl (C5), methoxycarbonyl (C2) Chlorine enhances halogen bonding; methoxycarbonyl group reduces solubility in aqueous media.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-OMe-benzylidene (C2), phenyl (C5) Trimethoxy groups induce steric hindrance, lowering reactivity; strong C–H···O hydrogen bonds in crystals.
Ethyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-Me-furan (C2), 4-MeO-CO-phenyl (C5) Methoxycarbonyl group increases electron-withdrawing effects, altering redox potential.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 5-methylfuran substituent (as in the target compound) contributes to moderate bioactivity in antimicrobial assays compared to phenyl or halogenated analogs, which show stronger interactions with bacterial enzymes .
  • Fluorinated derivatives exhibit enhanced cytotoxicity in cancer cell lines due to improved cellular uptake .

Crystallographic and Stability Insights :

  • Compounds with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) form stable crystals via bifurcated hydrogen bonds, whereas smaller groups like furan rely on van der Waals interactions .
  • Puckering of the pyrimidine ring (deviation ~0.22 Å from planarity) is common across analogs, influencing binding to biological targets .

Synthetic Yields and Feasibility :

  • The target compound and its analogs are typically synthesized in 70–85% yields via cyclocondensation, though electron-withdrawing groups (e.g., Cl, COOMe) require longer reaction times .

Pharmacological Potential: Thiazolo[3,2-a]pyrimidines with heterocyclic substituents (furan, pyrrole) show promise in inducing ferroptosis in cancer cells, as observed in related studies on OSCC (oral squamous cell carcinoma) .

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